2-Amino-3'-methylbiphenyl hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

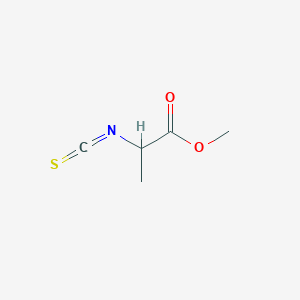

2-Amino-3’-methylbiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 . It is a solid powder at room temperature . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-3’-methylbiphenyl hydrochloride is 1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-3’-methylbiphenyl hydrochloride is a solid powder at room temperature . It has a molecular weight of 219.71 .Applications De Recherche Scientifique

Radical Arylation Reactions : Research by Hofmann, Jasch, and Heinrich (2014) describes the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in radical arylation reactions. This process utilizes dioxygen from air as an oxidant and is applicable on a gram scale. It highlights the compound's utility in organic synthesis processes (Hofmann, Jasch, & Heinrich, 2014).

Carcinogenic Agent Evaluation : An older study by Higgins, Grossi, Conte, and Rousselot (1968) evaluated 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent. However, it was found unsuitable, suggesting its low potential in cancer research (Higgins et al., 1968).

Solvent-Free Synthesis : Pasha and Datta (2014) developed a method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. This solvent-free, environmentally friendly method is efficient and quick, offering a new approach in the synthesis of chemical compounds (Pasha & Datta, 2014).

Carcinogenesis Bioassay : A bioassay conducted in 1982 studied 2-biphenylamine hydrochloride's effects on rats and mice. This research provides insights into the compound's toxicological profile and its potential role as a carcinogenic agent (National Toxicology Program Technical Report Series, 1982).

Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the potential medical applications of similar compounds (Kiuchi et al., 2000).

Antitumor Activity : Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research opens avenues for the compound's application in cancer treatment (Isakhanyan et al., 2016).

Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates as corrosion inhibitors for mild steel in acid solutions. Their findings can be applied to industrial processes, demonstrating the compound's utility in materials science (Gupta et al., 2017).

Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity, suggesting applications in microbial resistance research (Mickevičienė et al., 2015).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust), and P280 (wear protective gloves/eye protection/face protection) .

Propriétés

IUPAC Name |

2-(3-methylphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTRBKXJUBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3'-methylbiphenyl hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)

![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)